Biotin-PEG3-alcohol
Overview
Description
Biotin-PEG3-alcohol is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers .
Synthesis Analysis
Biotin-PEG3-alcohol is used in several protein labeling protocols in cell culture and in vivo using cell permeable NHS-biotin and incorporation of the noncanonical amino acid, azidohomoalanine (AHA), into newly synthesized proteins, followed by click chemistry tagging with biotin .Molecular Structure Analysis
The molecular formula of Biotin-PEG3-alcohol is C16H29N3O5S . The IUPAC name is N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide . The InChI code is 1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 .Chemical Reactions Analysis
Biotin-PEG3-alcohol reacts with a variety of functional groups . It is used in mass spectrometric strategies to identify protein subpopulations involved in specific biological functions by covalently tagging biotin to proteins using various chemical modification methods .Physical And Chemical Properties Analysis
Biotin-PEG3-alcohol has a molecular weight of 375.5 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It has 13 rotatable bonds . Its exact mass and monoisotopic mass are 375.18279221 g/mol . Its topological polar surface area is 134 Ų .Scientific Research Applications
“Biotin-PEG3-alcohol” is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers .
Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It has important applications in food additives, biomedicine, and other fields . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes .
The specific applications of “Biotin-PEG3-alcohol” would depend on the research context and the specific experimental design. For example, in protein labeling and crosslinking, a compound like “Biotin-PEG3-alcohol” could be used to label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .
“Biotin-PEG3-alcohol” is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . Here are some potential applications:
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Protein Labeling and Crosslinking : Biotin-PEG3-alcohol can be used to label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .
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Therapeutics : Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes .
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Biotechnology : Biotin-PEG3-alcohol could be used in various biotechnological applications. For example, it could be used in the production of biotin in microorganisms .
“Biotin-PEG3-alcohol” is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . Here are some additional potential applications:
Safety And Hazards
Future Directions
Biotin PEG linkers, including Biotin-PEG3-alcohol, are widely used in detection, immobilization, targeting, labeling as well as nonradioactive purification . Biotin has strong binding affinity with avidin, and the PEG spacer increases the hydrophilicity of the molecules . This suggests potential future applications in areas requiring these properties.
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-YDHLFZDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG3-alcohol |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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